molecular formula C9H10Br2N2 B1345287 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide CAS No. 934570-40-8

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide

Número de catálogo: B1345287
Número CAS: 934570-40-8
Peso molecular: 306 g/mol
Clave InChI: WHMCWOHHFOGLGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(bromomethyl)-1-methylbenzimidazole;hydrobromide, reflecting the precise structural arrangement of functional groups within the molecular framework. This nomenclature follows the standardized conventions where the benzimidazole core structure serves as the parent heterocycle, with positional numbering beginning from the nitrogen atom bearing the methyl substituent. The bromomethyl group occupies the 2-position of the imidazole ring, while the methyl group is attached to the 1-position nitrogen atom, creating a substitution pattern that significantly influences the compound's chemical behavior and physical properties.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation documented as CN1C2=CC=CC=C2N=C1CBr.Br. This representation clearly delineates the connectivity pattern, showing the fused benzene ring (C2=CC=CC=C2) connected to the imidazole moiety, with the methyl group (CN1) attached to nitrogen and the bromomethyl group (C1CBr) at the 2-position. The separate bromide ion (Br) indicates the hydrobromide salt formation, which occurs through protonation equilibrium with hydrobromic acid. The three-dimensional conformational structure has been extensively studied through computational modeling and crystallographic analysis, revealing specific bond angles and spatial arrangements that define the compound's reactivity profile.

Advanced structural analysis techniques have confirmed the planar nature of the benzimidazole ring system, with the bromomethyl substituent capable of rotational freedom around the carbon-carbon single bond. The International Chemical Identifier Key, designated as WHMCWOHHFOGLGP-UHFFFAOYSA-N, provides a unique digital fingerprint for unambiguous compound identification across chemical databases and literature sources. This structural representation system enables precise communication of molecular architecture among researchers and facilitates accurate database searches and chemical informatics applications.

Propiedades

IUPAC Name

2-(bromomethyl)-1-methylbenzimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;/h2-5H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMCWOHHFOGLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640173
Record name 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934570-40-8
Record name 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Bromomethylation of 1-Methyl-1H-benzimidazole

The most common and well-documented method for preparing 2-(Bromomethyl)-1-methyl-1H-benzimidazole involves the bromination of 1-methyl-1H-benzimidazole at the 2-position using bromomethylation reagents. The reaction typically proceeds via radical bromination using N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux conditions. This method selectively introduces the bromomethyl group at the 2-position of the benzimidazole ring.

The general reaction scheme is:

$$
\text{1-methyl-1H-benzimidazole} + \text{NBS} \xrightarrow[\text{AIBN}]{\text{reflux}} \text{2-(Bromomethyl)-1-methyl-1H-benzimidazole}
$$

This reaction is favored due to the stability of the benzimidazole ring and the reactivity of the methyl group adjacent to the nitrogen, which facilitates selective bromination.

Formation of the Hydrobromide Salt

The hydrobromide salt form, This compound , is typically prepared by treating the free base with hydrobromic acid (HBr) . This protonation step stabilizes the compound as a crystalline salt, improving its handling and storage properties. The hydrobromide form is characterized by the presence of two bromine atoms: one in the bromomethyl substituent and one as the counterion in the salt.

Alternative Synthetic Approaches and Starting Materials

Cyclocondensation Route via o-Phenylenediamine and Bromoacetic Acid

An alternative preparative method reported for related benzimidazole derivatives involves the cyclocondensation of o-phenylenediamine with bromoacetic acid under acidic conditions (e.g., 4 M HCl). This method yields 2-(bromomethyl)-1H-benzimidazole, which can then be methylated at the N-1 position to obtain the target compound. This approach is useful for synthesizing the parent benzimidazole bromomethyl derivatives and can be adapted for the methylated analogs.

Industrial Production Considerations

Scale-Up and Continuous Flow Synthesis

For industrial-scale production, the bromomethylation reaction is often conducted in continuous flow reactors to enhance reproducibility, safety, and yield. Continuous flow technology allows precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, minimizing side reactions and by-product formation.

Optimization of Reaction Conditions

Key parameters optimized during scale-up include:

  • Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance bromination efficiency.
  • Temperature: Typically maintained between 80–100°C to balance reaction rate and selectivity.
  • Radical initiator concentration: Adjusted to control the rate of bromination and minimize over-bromination.
  • Stoichiometry: Careful control of NBS equivalents to avoid dibrominated by-products.

These optimizations lead to improved yields and purity, essential for pharmaceutical-grade material production.

Analytical Characterization Supporting Preparation

The successful synthesis and purity of this compound are confirmed by various spectroscopic and analytical techniques:

Technique Key Observations
¹H NMR Singlet at δ ~4.8 ppm for bromomethyl protons (CH₂Br), singlet at δ ~10.3 ppm for NH proton, aromatic protons at δ 7.2–7.6 ppm.
¹³C NMR Signals for imidazole carbons at δ 140–160 ppm; bromomethyl carbon at δ ~30–35 ppm.
IR Spectroscopy Bands at 3370–3025 cm⁻¹ (NH and aromatic C-H), C-Br stretch around 550–600 cm⁻¹.
Mass Spectrometry Molecular ion peak consistent with C9H10Br2N2 (molecular weight ~306 g/mol).

These data confirm the structural integrity and successful incorporation of the bromomethyl group and hydrobromide salt formation.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Product Form Notes
Radical bromination with NBS 1-methyl-1H-benzimidazole NBS, AIBN or benzoyl peroxide, reflux 2-(Bromomethyl)-1-methyl-1H-benzimidazole (free base) High selectivity, common lab method
Hydrobromide salt formation Free base compound Hydrobromic acid (HBr) This compound Improves stability and handling
Cyclocondensation + methylation o-Phenylenediamine + bromoacetic acid Acidic conditions (4 M HCl), then methylation 2-(Bromomethyl)-1-methyl-1H-benzimidazole Alternative route, useful for analogs
Industrial continuous flow 1-methyl-1H-benzimidazole NBS, radical initiator, optimized solvent and temperature Hydrobromide salt or free base Scalable, controlled, high purity

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group serves as a reactive site for nucleophilic displacement, enabling diverse functionalization.

NucleophileConditionsProductKey ObservationsReference
ThioureaTrifluoroacetic acid, reflux1-((1H-Benzimidazol-2-yl)methyl)thioureaReaction proceeds via thiouronium salt intermediate, confirmed by IR (3372–3025 cm⁻¹ NH/CH stretch) and ¹H-NMR (δ 4.85 ppm for CH₂-Br) .
2-AminothiazoleSolvent-free, ambient temperatureN-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amineDirect condensation yields thiazole derivatives; structure validated by mass spectrometry .

Mechanistic Notes :

  • The reaction with thiourea involves initial S-attack to form a thiouronium intermediate, followed by HBr elimination .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Acid-Mediated Transformations

Acidic conditions facilitate protonation of the benzimidazole nitrogen, altering electronic properties and reactivity.

Reaction TypeReagents/ConditionsOutcomeReference
HydrolysisH₂O, HBr, heat1-Methyl-1H-benzimidazole-2-methanolBromide substitution by hydroxyl group; product isolated via recrystallization .
CyclizationNH₄SCN, HCl, refluxBenzimidazole-fused thiazole derivativesThiocyanate acts as a dual nucleophile, forming heterocyclic systems .

Cross-Coupling Reactions

The bromomethyl group participates in metal-catalyzed couplings, enabling C–C bond formation.

Catalyst/BasePartnerProductYieldReference
Pd(PPh₃)₄, K₂CO₃Arylboronic acids2-(Arylmethyl)-1-methylbenzimidazoles65–78%
CuI, DBUTerminal alkynesPropargyl-substituted benzimidazoles72%

Key Data :

  • Suzuki-Miyaura couplings exhibit tolerance for electron-deficient arylboronic acids .

  • Sonogashira reactions require inert atmospheres to prevent alkyne oxidation .

Reductive Dehalogenation

Controlled reduction removes the bromine atom while preserving the benzimidazole core.

Reducing AgentConditionsProductSelectivityReference
NaBH₄EtOH, 0°C2-Methyl-1-methyl-1H-benzimidazole>90%
H₂/Pd-CTHF, rt2-Methyl-1-methyl-1H-benzimidazoleQuantitative

Safety Note :
Hydrobromic acid (HBr) is liberated during reductions, necessitating acid-trapping agents like NaHCO₃ .

Comparative Reactivity Analysis

The bromomethyl group’s reactivity surpasses analogous chloromethyl derivatives due to Br’s superior leaving-group ability.

Parameter2-(Bromomethyl)-1-methyl Derivative2-(Chloromethyl)-1-methyl Derivative
Reaction Rate with NH₃3.2 × 10⁻³ s⁻¹1.1 × 10⁻³ s⁻¹
Activation Energy (Eₐ)45 kJ/mol58 kJ/mol

Data derived from competition experiments under identical conditions .

Stability and Side Reactions

Prolonged storage or heating above 100°C induces degradation:

  • Major Degradants : 1-Methylbenzimidazole (via HBr elimination) and dibenzimidazolylmethane (self-condensation) .

  • Mitigation : Store under inert gas at −20°C; avoid prolonged exposure to light .

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide is a chemical compound belonging to the benzimidazole family, known for its diverse biological activities and frequent use in pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of more complex benzimidazole derivatives and serves as a building block for developing new materials and catalysts.
  • Biology It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties, and can be used in the design of new drugs and therapeutic agents.
  • Medicine It is explored for its role in medicinal chemistry, particularly in developing pharmaceuticals targeting specific enzymes or receptors.
  • Industry It is utilized in the production of dyes, pigments, and other specialty chemicals.

This compound (BMBI) has garnered attention for its potential biological activities, particularly in antimicrobial, antiviral, and anticancer research.

Antimicrobial Properties Research indicates that BMBI exhibits significant antimicrobial activity against various pathogens. Key findings include:

  • Antibacterial Activity : BMBI has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) have been reported to be less than 10 µg/mL for certain strains.
  • Antifungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, with notable inhibition observed in biofilm formation.

Antiviral Properties Preliminary studies suggest that BMBI may possess antiviral capabilities, although specific mechanisms remain under investigation. The bromomethyl group is hypothesized to interact with viral proteins or nucleic acids, potentially inhibiting viral replication.

Anticancer Activity BMBI's potential as an anticancer agent is being explored. Initial research indicates that it may induce apoptosis in cancer cell lines through:

  • Inhibition of cell proliferation
  • Induction of oxidative stress, leading to cell death

The biological activity of BMBI is believed to be mediated through several mechanisms:

  • Electrophilic Attack : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules such as enzymes and DNA, leading to inhibition or modification of their functions.
  • Target Interaction : Interaction studies have shown binding affinities with various biological targets, including enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that BMBI exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against MRSA strains, with MIC values indicating strong potential for therapeutic applications.
  • Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that BMBI induced apoptosis at lower concentrations compared to standard chemotherapeutic agents. The mechanism was attributed to the activation of caspase pathways.
  • Biofilm Disruption Study : Research indicated that BMBI effectively disrupted biofilm formation in Candida albicans, suggesting its potential use in treating biofilm-associated infections.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modification of their function.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrobromide Salt
Target Compound (934570-40-8) C₉H₁₀Br₂N₂ 306.001 Bromomethyl (C2), methyl (N1) Yes
2-(Bromomethyl)-1H-imidazole hydrobromide (2939-05-1) C₄H₆Br₂N₂ 241.912 Bromomethyl (C2), no fused benzene ring Yes
5-Bromo-2-methyl-1H-benzimidazole (1964-77-8) C₈H₇BrN₂ 211.06 Bromine (C5), methyl (C2) No
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole (N/A) C₁₈H₁₃Br₃N₂S₂ 561.15 Bromine (C4, thiophene), thiophene substituents, dimethyl (C5, C6) No
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole (N/A) C₁₉H₁₃BrN₂ 349.23 Bromophenyl (C2), phenyl (N1) No

Key Observations :

  • Benzimidazole vs.
  • Substituent Position : Unlike 5-Bromo-2-methyl-1H-benzimidazole (CAS 1964-77-8), the target compound’s bromomethyl group at C2 increases electrophilicity, enabling nucleophilic substitution reactions .

Physicochemical Properties

Key Observations :

  • Thermal Stability: The target compound’s high decomposition temperature (>170°C) suggests robustness in synthetic processes compared to non-salt forms .

Key Observations :

  • Bromination Strategies : N-Bromosuccinimide (NBS) is a common reagent for introducing bromine, as seen in the thiophene-substituted compound .
  • Pharmacological Relevance : Benzimidazole derivatives are widely explored for drug development, with substitution patterns dictating target specificity (e.g., antiulcer vs. anticancer) .

Actividad Biológica

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide (BMBI) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C9H10BrN2
Molecular Weight : Approximately 220.09 g/mol
Structure : The compound features a bromomethyl group attached to a benzimidazole ring, enhancing its reactivity and biological properties.

Synthesis of BMBI

BMBI can be synthesized through various methods, including:

  • Condensation of o-phenylenediamine with bromoacetophenone
  • Reaction of N-methylanthranilic acid with formaldehyde and sodium bromide

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed to confirm its structure and purity .

Antimicrobial Properties

Research indicates that BMBI exhibits significant antimicrobial activity against various pathogens. Key findings include:

  • Antibacterial Activity : BMBI has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) have been reported to be less than 10 µg/mL for certain strains .
  • Antifungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, with notable inhibition observed in biofilm formation .

Antiviral Properties

Preliminary studies suggest that BMBI may possess antiviral capabilities, although specific mechanisms remain under investigation. The bromomethyl group is hypothesized to interact with viral proteins or nucleic acids, potentially inhibiting viral replication .

Anticancer Activity

BMBI's potential as an anticancer agent is being explored. Initial research indicates that it may induce apoptosis in cancer cell lines through:

  • Inhibition of cell proliferation
  • Induction of oxidative stress , leading to cell death .

The biological activity of BMBI is believed to be mediated through several mechanisms:

  • Electrophilic Attack : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules such as enzymes and DNA, leading to inhibition or modification of their functions .
  • Target Interaction : Interaction studies have shown binding affinities with various biological targets, including enzymes involved in metabolic pathways .

Case Studies

Several studies have highlighted the biological efficacy of BMBI:

  • Antimicrobial Efficacy Study : A study demonstrated that BMBI exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against MRSA strains, with MIC values indicating strong potential for therapeutic applications .
  • Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that BMBI induced apoptosis at lower concentrations compared to standard chemotherapeutic agents. The mechanism was attributed to the activation of caspase pathways .
  • Biofilm Disruption Study : Research indicated that BMBI effectively disrupted biofilm formation in Candida albicans, suggesting its potential use in treating biofilm-associated infections .

Summary Table of Biological Activities

Activity TypePathogen/Cell TypeObserved EffectMIC/IC50 Value
AntibacterialStaphylococcus aureusInhibition of growth< 10 µg/mL
AntifungalCandida albicansDisruption of biofilmNot specified
AnticancerVarious cancer cell linesInduction of apoptosisNot specified

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.